3-Cyclopropylimidazolidine-2,4-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

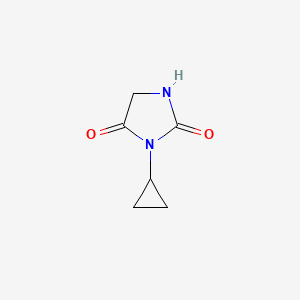

3-Cyclopropylimidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C₆H₈N₂O₂ It is characterized by a cyclopropyl group attached to an imidazolidine-2,4-dione core

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopropylamine with glyoxal in the presence of a base, followed by cyclization to form the imidazolidine-2,4-dione ring . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

化学反应分析

Alkylation Reactions

3-Cyclopropylimidazolidine-2,4-dione undergoes alkylation to introduce functionalized side chains. For example:

- Reagents : 1,2-Dibromoethane and potassium carbonate.

- Conditions : Stirred in DMF at room temperature for 16 hours.

- Product : 3-(2-Bromoethyl)-1-cyclopropylimidazolidine-2,4-dione (15 ) .

Key Data :

| Parameter | Value |

|---|---|

| Yield | 26% (after purification) |

| Melting Point | 164°C |

| NMR (DMSO-d₆) | δ 12.84 (s, NH), 8.49 (s, CH) |

Coupling with Quinoline Derivatives

The bromoethyl derivative (15 ) is further functionalized via cross-coupling:

- Reagents : 6-Bromo-7-fluoro-4-oxo-2-(trifluoromethyl)quinoline.

- Conditions : Heated to 80°C for 48 hours with triethylamine in DMF.

- Product : 3-(2-(6-Bromo-7-fluoro-4-oxo-2-(trifluoromethyl)quinolin-1-yl)ethyl)-1-cyclopropylimidazolidine-2,4-dione (18 ) .

Reaction Scheme :

text15 + Quinoline derivative → 18 (via nucleophilic aromatic substitution)

Yield : 26% (purified via column chromatography) .

Amide Bond Formation

The compound participates in peptide coupling reactions:

- Reagents : (5R)-5-(Aminomethyl)-5-cyclopropylimidazolidine-2,4-dione hydrochloride and carboxylic acids.

- Conditions : HATU (coupling agent) and DIPEA (base) in DMF.

- Application : Synthesis of BAY-9835, an ADAMTS7 inhibitor .

Example :

| Component | Role |

|---|---|

| HATU | Activates carboxylate |

| DIPEA | Base for deprotonation |

Functionalization via Vilsmeier–Haack Reaction

The imidazolidine-dione scaffold is modified to introduce quinoline moieties:

- Reagents : N-Phenylacetamide, DMF, and phosphorus oxychloride.

- Conditions : Vilsmeier–Haack–Arnold reaction at elevated temperatures .

Outcome : Hybrid molecules with enhanced biological activity (e.g., antitumor properties) .

Bucherer-Bergs Reaction for Hydantoin Formation

While not directly applied to this compound, the Bucherer-Bergs reaction is relevant for synthesizing related hydantoins:

科学研究应用

Biological Activities

3-Cyclopropylimidazolidine-2,4-dione and its derivatives have been investigated for their diverse biological activities. These include:

- Antimicrobial Properties : Research indicates that derivatives of imidazolidine-2,4-dione exhibit antimicrobial effects against various pathogens. For instance, compounds incorporating this scaffold have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Anticancer Activity : Some derivatives have been evaluated for their anticancer properties. For example, studies have reported that certain imidazolidine derivatives possess cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents .

- Anti-inflammatory Effects : The compound has also been linked to anti-inflammatory activity. Inhibitors targeting lymphoid-specific tyrosine phosphatase (LYP), which is implicated in autoimmune diseases, have been synthesized based on the imidazolidine structure . These inhibitors demonstrated significant effects in modulating immune responses.

Synthetic Methods

The synthesis of this compound typically involves several steps:

- Formation of the Imidazolidine Ring : The initial step often includes the reaction of cyclopropylamine with appropriate carbonyl compounds to form the imidazolidine structure.

- Functionalization : Further modifications can introduce various functional groups that enhance biological activity or alter pharmacokinetic properties .

- Optimization : Systematic modifications are employed to improve selectivity and potency against targeted biological pathways. For example, derivatives have been optimized for cannabinoid receptor activity, showing promise as selective agonists .

Therapeutic Implications

The therapeutic implications of this compound derivatives are vast:

- Neuropathic Pain : Certain derivatives have been identified as selective cannabinoid CB2 receptor agonists, demonstrating potential in treating neuropathic pain conditions . This highlights the compound's relevance in pain management therapies.

- Autoimmune Diseases : The development of LYP inhibitors based on this scaffold suggests applications in treating autoimmune disorders by modulating T cell receptor signaling .

Case Study 1: Antimicrobial Activity

A study evaluated a series of imidazolidine derivatives for their antimicrobial efficacy. Among them, a specific derivative showed significant inhibition against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics . This underscores the compound's potential as an antibacterial agent.

Case Study 2: Anticancer Potential

In another investigation, various substituted imidazolidines were tested against multiple cancer cell lines. One derivative exhibited high cytotoxicity against A549 lung cancer cells, suggesting its potential utility in cancer therapy .

作用机制

The mechanism of action of 3-Cyclopropylimidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through the modulation of voltage-gated sodium channels . The compound may also interact with other cellular pathways, influencing various biological processes.

相似化合物的比较

Similar Compounds

Imidazolidine-2,4-dione: Lacks the cyclopropyl group, resulting in different chemical and biological properties.

Thiazolidine-2,4-dione: Contains a sulfur atom in place of one of the nitrogen atoms, leading to distinct pharmacological activities.

Pyrrolidine-2,5-dione: Features a different ring structure, affecting its reactivity and applications.

Uniqueness

3-Cyclopropylimidazolidine-2,4-dione is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

生物活性

3-Cyclopropylimidazolidine-2,4-dione is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as imidazolidinediones. Its synthesis typically involves the cyclization of appropriate precursors under controlled conditions. For instance, one common method involves reacting cyclopropylamine with a chloroacetyl derivative, followed by cyclization to form the imidazolidine ring structure.

Antidiabetic Properties

One of the most notable biological activities of this compound is its potential as an antidiabetic agent. Research indicates that derivatives of imidazolidine-2,4-dione can activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity. Activation of PPARγ has been linked to improved glycemic control in diabetic models .

Antioxidant Activity

The compound also exhibits antioxidant properties. Studies have shown that thiazolidine-2,4-dione derivatives can scavenge free radicals and inhibit lipid peroxidation. This activity is attributed to the presence of phenolic groups within the structure, which enhance the compound's ability to neutralize reactive oxygen species (ROS) .

Enzyme Inhibition

This compound has been found to inhibit various enzymes that are critical in metabolic pathways. For example, it shows inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), aldose reductase, and cyclooxygenase-2 (COX-2), all of which are implicated in diabetes and inflammation . The inhibition of these enzymes suggests potential applications in managing conditions such as obesity and inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Diabetes Management : In animal studies, administration of this compound resulted in significant reductions in blood glucose levels and improved insulin sensitivity compared to control groups .

- Cancer Research : Preliminary investigations suggest that derivatives can modulate signaling pathways involved in cancer progression. For instance, compounds have been shown to induce apoptosis in cancer cell lines through mechanisms involving PPARγ activation .

- Antimicrobial Activity : Some studies have evaluated the antibacterial properties of related compounds against Gram-positive bacteria, indicating potential for development as antimicrobial agents .

Data Summary

The following table summarizes key findings from various studies regarding the biological activities of this compound:

属性

IUPAC Name |

3-cyclopropylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-5-3-7-6(10)8(5)4-1-2-4/h4H,1-3H2,(H,7,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMZRUJBGDIMRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)CNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。